rac-[(2R,3R)-4-ethyl-3-(1-methyl-1H-pyrazol-5-yl)morpholin-2-yl]methanamine, trans
Description
This compound features a morpholine core substituted at the 3-position with a 1-methyl-1H-pyrazol-5-yl group and at the 4-position with an ethyl group. The methanamine group (-CH2NH2) at the 2-position introduces a primary amine, enhancing solubility and enabling derivatization.
Properties
IUPAC Name |
[(2S,3S)-4-ethyl-3-(2-methylpyrazol-3-yl)morpholin-2-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O/c1-3-15-6-7-16-10(8-12)11(15)9-4-5-13-14(9)2/h4-5,10-11H,3,6-8,12H2,1-2H3/t10-,11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLOMQUHWLWSDDO-QWRGUYRKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCOC(C1C2=CC=NN2C)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCO[C@H]([C@@H]1C2=CC=NN2C)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
Reactivity of the Primary Amine Group
The methanamine group (-CH2NH2) is a nucleophilic site, enabling reactions typical of primary amines.
Acylation
Reaction with acyl chlorides or anhydrides forms amides. For example:
Conditions : Base (e.g., pyridine) in anhydrous dichloromethane at 0–25°C .
Alkylation
The amine can undergo alkylation with alkyl halides or via reductive amination:
Conditions : Polar aprotic solvents (e.g., DMF) with NaHCO3 .
Condensation with Carbonyls
Forms Schiff bases with aldehydes/ketones:
Conditions : Catalytic acid (e.g., AcOH) in ethanol under reflux .
Morpholine Ring Reactions
The six-membered morpholine ring (O-containing heterocycle) exhibits moderate reactivity.
Ring-Opening under Acidic Conditions
Protonation of the oxygen can lead to ring cleavage:
Conditions : Concentrated HCl at elevated temperatures.
Nucleophilic Substitution
The morpholine oxygen can act as a leaving group in SN2 reactions with strong nucleophiles (e.g., Grignard reagents):
Pyrazole Ring Reactivity
The 1-methylpyrazole substituent is electron-rich, enabling electrophilic substitutions.
Electrophilic Aromatic Substitution
Halogenation or nitration occurs at the 4-position of the pyrazole ring:
Conditions : HNO3/H2SO4 at 0–5°C .
Metal-Catalyzed Cross-Coupling
If halogenated, Suzuki-Miyaura coupling could occur:
Conditions : Pd(PPh3)4, K2CO3, in dioxane/water at 80°C .
Reductive Transformations
The amine group can participate in catalytic hydrogenation or borane-mediated reductions.
Reductive Amination
With ketones/aldehydes in the presence of NaBH3CN:
Conditions : MeOH, RT, 12–24 hrs .
Table of Hypothetical Reaction Pathways
| Reaction Type | Reagents/Conditions | Product | Yield (Hypothetical) |
|---|---|---|---|
| Acylation | Acetyl chloride, pyridine, 0°C | N-Acetyl derivative | 75–85% |
| Alkylation | Methyl iodide, DMF, NaHCO3 | N-Methylated amine | 60–70% |
| Schiff Base Formation | Benzaldehyde, AcOH, reflux | Benzylidene-imine derivative | 80–90% |
| Pyrazole Nitration | HNO3/H2SO4, 0°C | 4-Nitro-pyrazole analog | 50–60% |
Key Considerations
-
Steric Effects : The 1-methyl group on pyrazole and ethyl/morpholine substituents may hinder reaction rates .
-
Stereochemistry : The trans-configuration influences spatial accessibility in ring-opening or substitution reactions .
-
Stability : The compound is sensitive to strong acids/bases due to the morpholine ring’s hydrolytic susceptibility.
Comparison with Similar Compounds
Comparison with Structural Analogs
Morpholine-Based Derivatives
(a) rac-[(2R,3R)-4-ethyl-3-phenylmorpholin-2-yl]methanamine (SY212762)
- Structure : Replaces the pyrazole group with a phenyl ring.
- Key Differences: The phenyl group increases hydrophobicity (higher logP) compared to the polar pyrazole.
(b) rac-[(2S,3S)-4-ethyl-3-(1-methyl-1H-imidazol-2-yl)morpholin-2-yl]methanamine
- Structure : Substitutes pyrazole with an imidazole ring.
- Key Differences :
(c) 1-[(2S)-4-(5-Bromo-1H-pyrazolo[3,4-b]pyridin-4-yl)morpholin-2-yl]methanamine
- Structure : Incorporates a pyrazolo-pyridine fused ring system.
- Bromine substitution introduces steric bulk and electronegativity, altering reactivity .
Pyrazole-Containing Compounds
(a) [1-Methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]methanamine
- Structure : Simplifies the scaffold, lacking the morpholine core.
- Key Differences :
(b) (3-(Furan-2-yl)-1-methyl-1H-pyrazol-5-yl)methanamine
- Structure : Replaces the morpholine-ethyl group with a furan moiety.
- Lower molecular weight (C8H11N3O) may improve bioavailability .
Oxolane (Tetrahydrofuran) Analogs
(a) rac-[(2R,3S)-2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-yl]methanamine dihydrochloride
Physicochemical and Functional Comparisons
*Estimated based on structural analogs.
Research Implications
- Target Compound : The trans-morpholine-pyrazole-ethyl combination balances rigidity and polarity, making it suitable for drug discovery targeting CNS or inflammatory pathways (e.g., kinase inhibition) .
- Analogs : Phenyl and imidazole variants may excel in hydrophobic binding pockets, while oxolane derivatives offer improved solubility for aqueous formulations.
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing rac-[(2R,3R)-4-ethyl-3-(1-methyl-1H-pyrazol-5-yl)morpholin-2-yl]methanamine, trans, and how is stereochemical purity ensured?
- Methodology :
- Synthesis : Multi-step protocols involve (i) coupling 1-methyl-1H-pyrazole-5-carbaldehyde with ethylamine to form the morpholine ring, followed by (ii) stereoselective reduction of intermediates using catalysts like chiral boranes or enzymatic methods.
- Stereochemical Control : Use chiral HPLC or X-ray crystallography (as in pyrazole derivatives ) to confirm trans configuration. Polarimetry and circular dichroism (CD) validate enantiomeric excess.
- Purity : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) achieve ≥95% purity .
Q. Which analytical techniques are critical for characterizing this compound’s structure and stability?
- Methodology :
- Structural Confirmation :
- NMR : ¹H/¹³C NMR to resolve morpholine ring protons (δ 3.5–4.2 ppm) and pyrazole methyl groups (δ 2.3–2.5 ppm) .
- HRMS : Exact mass verification (C11H20N4O, theoretical 224.1638 g/mol) .
- Stability Studies : Accelerated degradation under acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2O2) conditions, monitored via HPLC .
Advanced Research Questions
Q. How can computational modeling optimize reaction conditions for synthesizing this compound?
- Methodology :
- Reaction Path Search : Quantum chemical calculations (DFT, B3LYP/6-31G*) predict transition states and intermediates for morpholine ring closure .
- Solvent Optimization : COSMO-RS simulations identify solvents (e.g., THF or DMF) that minimize side reactions .
- Case Study : ICReDD’s workflow reduced reaction optimization time by 40% for similar heterocycles .
Q. How do statistical design of experiments (DoE) improve yield in multi-step syntheses?
- Methodology :
- Parameter Screening : Use Plackett-Burman design to identify critical factors (e.g., temperature, catalyst loading) .
- Response Surface Optimization : Central composite design (CCD) maximizes yield. Example: Pyrazole coupling efficiency increased from 65% to 88% at 70°C, 0.5 mol% Pd(OAc)2 .
- Data Contradiction : Resolve conflicting pH effects via ANOVA (p < 0.05) to isolate dominant variables .
Q. What strategies resolve discrepancies in stereochemical assignment between NMR and X-ray data?
- Methodology :
- NMR NOE Analysis : Irradiate morpholine H2 proton; observe NOE correlations with pyrazole methyl group to confirm spatial proximity .
- X-ray Refinement : Compare experimental crystallographic data (e.g., C–C bond lengths in morpholine ring) with Cambridge Structural Database entries for analogous compounds .
- Case Study : Aprepitant analogs required combined NMR/X-ray to resolve axial vs. equatorial substituent ambiguities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
